4-Ethoxy-1,2-dimethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

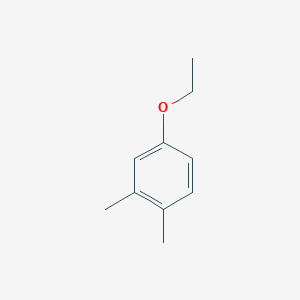

4-Ethoxy-1,2-dimethylbenzene is a chemical compound that is structurally related to benzene, where one ethoxy group and two methyl groups are substituted onto the benzene ring. Although the provided papers do not directly discuss 4-Ethoxy-1,2-dimethylbenzene, they do provide insights into similar compounds which can help infer some of the properties and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds often involves reactions such as the Knoevenagel reaction, as seen in the synthesis of photoluminescent phenylene vinylene oligomers . While the exact synthesis of 4-Ethoxy-1,2-dimethylbenzene is not detailed, it is likely that similar condensation reactions could be employed for its synthesis, using appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Ethoxy-1,2-dimethylbenzene has been determined using techniques such as X-ray diffraction . These studies reveal the geometry of the molecules, including bond lengths, angles, and the spatial arrangement of substituents, which can significantly affect the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The reactivity of substituted benzene derivatives can be influenced by the nature of the substituents. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's susceptibility to further chemical reactions, such as electrophilic substitution or nucleophilic substitution . The presence of an ethoxy group in 4-Ethoxy-1,2-dimethylbenzene would likely make the compound more reactive towards electrophilic aromatic substitution at positions ortho and para to the ethoxy group.

Physical and Chemical Properties Analysis

The physical properties of substituted benzene derivatives, such as 1,4-dimethylbenzene, have been studied, providing information on their thermodynamic properties in the ideal gas state . The presence of substituents can influence properties like boiling point, melting point, and solubility. Chemical properties, such as photoluminescence, are also of interest and can be tailored by modifying the substituents on the benzene ring . The intermolecular interactions, such as hydrogen bonding and charge-transfer interactions, play a crucial role in the solid-state structure and can affect the compound's stability and reactivity .

Scientific Research Applications

Oxidation and Ignition Properties

- Oxidation and Ignition Kinetics : The oxidation of 1,2-dimethylbenzene, a close relative of 4-Ethoxy-1,2-dimethylbenzene, has been studied in various conditions, revealing details about its reactivity and kinetic properties. This research provides insights into the combustion processes of similar compounds (Gaïl et al., 2008).

Chemical Reactivity and Mechanisms

- Benzylic Hydroxylation Mechanisms : Studies on the hydroxylation of dimethylbenzenes, including compounds similar to 4-Ethoxy-1,2-dimethylbenzene, contribute to understanding the mechanisms of chemical reactions involving benzylic compounds (Amodeo et al., 1990).

- Intermolecular Interactions : The study of 1,2-dimethylbenzene derivatives, closely related to 4-Ethoxy-1,2-dimethylbenzene, reveals interesting aspects of intermolecular interactions, contributing to the broader understanding of molecular behaviors in various states (Liu et al., 2001).

Materials Science and Synthesis

- Polymer Synthesis and Characterization : Research involving derivatives of ethoxybenzene, similar to 4-Ethoxy-1,2-dimethylbenzene, has implications for polymer science, particularly in the synthesis and characterization of new polymeric materials (Moustafid et al., 1991).

- Liquid Crystal Analysis : Studies on compounds related to 4-Ethoxy-1,2-dimethylbenzene have contributed to the understanding of liquid crystal behavior, offering insights into their electronic structure and physico-chemical properties (Tiwari et al., 2020).

Environmental and Biological Aspects

- Degradation by Microorganisms : Research on the degradation of dimethylbenzenes by bacterial strains like Corynebacterium offers insights into the environmental breakdown and potential bioremediation of compounds similar to 4-Ethoxy-1,2-dimethylbenzene (Schraa et al., 2004).

Analytical and Applied Chemistry

- Solid-Phase Microextraction Applications : The development of new materials for solid-phase microextraction, which can extract benzene derivatives like 4-Ethoxy-1,2-dimethylbenzene, highlights its application in analytical chemistry (Wu et al., 2014).

Safety And Hazards

Safety information for 4-Ethoxy-1,2-dimethylbenzene indicates that it may be harmful if inhaled or if it comes into contact with the skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name |

4-ethoxy-1,2-dimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROKZJTUJMANQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30490238 |

Source

|

| Record name | 4-Ethoxy-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-1,2-dimethylbenzene | |

CAS RN |

61808-04-6 |

Source

|

| Record name | 4-Ethoxy-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)